molecular formula C80H96O8 B1495500 Calix[8]arene octa-N-propyl ether

Calix[8]arene octa-N-propyl ether

Cat. No.: B1495500
M. Wt: 1185.6 g/mol
InChI Key: AXTIPIUXDIVABT-UHFFFAOYSA-N
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Description

Calix[8]arene octa-N-propyl ether is a member of the calixarene family, which are cyclic oligomers composed of phenol units linked by methylene bridges. This compound is specifically characterized by having eight propoxy groups attached to the calixarene core. The molecular formula of this compound is C80H96O8, and it has a molecular weight of 1185.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calix[8]arene octa-N-propyl ether typically involves the alkylation of calix[8]arene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

  • Dissolve calix[8]arene in DMF.
  • Add potassium carbonate to the solution.
  • Slowly add propyl bromide to the mixture while maintaining reflux conditions.
  • Continue refluxing for several hours until the reaction is complete.
  • Cool the reaction mixture and filter off the precipitated potassium bromide.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with adjustments made for larger-scale reactions, such as using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Calix[8]arene octa-N-propyl ether can undergo various chemical reactions, including:

    Oxidation: The phenolic groups in the calixarene core can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Calix[8]arene octa-N-propyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Calix[8]arene octa-N-propyl ether primarily involves its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making it useful in applications like drug delivery and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • Calix4arene : A smaller calixarene with four phenol units.
  • Calix6arene : A medium-sized calixarene with six phenol units.
  • Calix[8]arene : The parent compound of Calix[8]arene octa-N-propyl ether without the propoxy groups.

Uniqueness

This compound is unique due to its eight propoxy groups, which enhance its solubility in organic solvents and modify its binding properties. This makes it particularly useful in applications requiring selective binding and encapsulation of guest molecules .

Properties

Molecular Formula

C80H96O8

Molecular Weight

1185.6 g/mol

IUPAC Name

49,50,51,52,53,54,55,56-octapropoxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene

InChI

InChI=1S/C80H96O8/c1-9-41-81-73-57-25-17-26-58(73)50-60-28-19-30-62(75(60)83-43-11-3)52-64-32-21-34-66(77(64)85-45-13-5)54-68-36-23-38-70(79(68)87-47-15-7)56-72-40-24-39-71(80(72)88-48-16-8)55-69-37-22-35-67(78(69)86-46-14-6)53-65-33-20-31-63(76(65)84-44-12-4)51-61-29-18-27-59(49-57)74(61)82-42-10-2/h17-40H,9-16,41-56H2,1-8H3

InChI Key

AXTIPIUXDIVABT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=C(C(=CC=C6)CC7=CC=CC(=C7OCCC)CC8=CC=CC(=C8OCCC)CC9=CC=CC(=C9OCCC)CC1=CC=C2)OCCC)OCCC)OCCC)OCCC

Origin of Product

United States

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